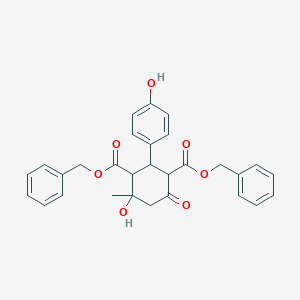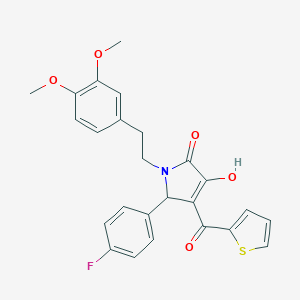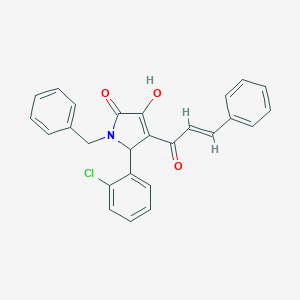
Bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Bis-MPA' and is a member of the family of dendrimers. Dendrimers are highly branched, nanosized molecules that possess unique physicochemical properties, making them attractive for a wide range of applications.
Wirkmechanismus
The mechanism of action of Bis-MPA is not fully understood. However, it is believed that the dendrimer's high surface area and the ability to functionalize its surface play a crucial role in its biological activity. The functionalization of the dendrimer's surface allows for specific targeting of cells or tissues, while the high surface area allows for increased drug or gene loading.
Biochemical and Physiological Effects:
Bis-MPA has been shown to exhibit low toxicity and high biocompatibility, making it an attractive option for biomedical applications. In vitro studies have demonstrated that Bis-MPA can effectively deliver drugs and genes to specific cells or tissues, with minimal cytotoxicity. In vivo studies have also shown promising results, with Bis-MPA exhibiting high tissue accumulation and prolonged circulation time.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Bis-MPA in lab experiments is its ability to effectively deliver drugs and genes to specific cells or tissues. Its high biocompatibility and low toxicity make it an attractive option for biomedical research. However, one of the limitations of using Bis-MPA is its relatively high cost compared to other drug delivery systems.
Zukünftige Richtungen
There are several future directions for the research and development of Bis-MPA. One of the most promising areas of research is the use of Bis-MPA in cancer therapy. Studies have shown that dendrimers such as Bis-MPA can effectively deliver anticancer drugs to specific cancer cells, while minimizing toxicity to healthy cells. Other potential applications for Bis-MPA include gene therapy, tissue engineering, and imaging. Further research is needed to fully understand the mechanism of action of Bis-MPA and to optimize its use in various applications.
Conclusion:
Bis-MPA is a promising dendrimer with potential applications in various fields, including drug delivery, gene therapy, tissue engineering, and imaging. Its unique physicochemical properties make it an attractive option for biomedical research. Further research is needed to fully understand the mechanism of action of Bis-MPA and to optimize its use in various applications.
Synthesemethoden
The synthesis of Bis-MPA involves the reaction of 2-methylpropyl acrylate with 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid. The reaction is catalyzed by a base and produces a dendrimer with a molecular weight of approximately 1,500 Da. The synthesis of Bis-MPA is a relatively simple process, and the compound can be produced on a large scale.
Wissenschaftliche Forschungsanwendungen
Bis-MPA has been extensively studied for its potential applications in various fields. In biomedical research, dendrimers such as Bis-MPA have been investigated for their ability to deliver drugs and genes to specific cells or tissues. The unique physicochemical properties of dendrimers, such as their high surface area and the ability to functionalize their surface, make them attractive for drug delivery applications.
Eigenschaften
Molekularformel |
C24H34O7 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H34O7/c1-14(2)12-30-22(26)20-18(25)11-24(5,28)21(23(27)31-13-15(3)4)19(20)16-7-9-17(29-6)10-8-16/h7-10,14-15,19-21,28H,11-13H2,1-6H3 |
InChI-Schlüssel |
QMVTZHKRYFLFKP-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)


![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282357.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282363.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282366.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)

